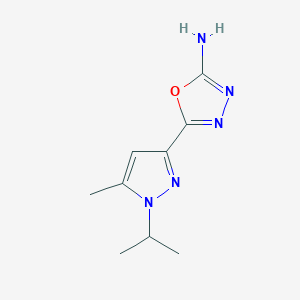
2-Fluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehído
Descripción general
Descripción
2-Fluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms .
Synthesis Analysis
The synthesis of 2-Fluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde and similar compounds has been reported in the literature . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Aplicaciones Científicas De Investigación
Desarrollo de fármacos antifúngicos
2-Fluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehído: es un intermedio clave en la síntesis de Fluconazol, un medicamento antifúngico ampliamente utilizado . El fluconazol actúa inhibiendo la enzima citocromo P450 14α-desmetilasa fúngica, lo que impide la conversión de lanosterol a ergosterol, un componente esencial de la membrana celular fúngica. Los grupos fluoro y triazol del compuesto son cruciales para su actividad, lo que lo convierte en un objetivo valioso para la investigación farmacéutica.
Investigación del cáncer
Los derivados del 1,2,4-triazol, como el This compound, han mostrado promesas en estudios anticancerígenos. Estos compuestos pueden exhibir efectos citotóxicos contra diversas líneas celulares de cáncer, lo que los convierte en posibles candidatos para el desarrollo de nuevos agentes quimioterapéuticos .
Patrones de referencia para control de calidad
Este compuesto se utiliza como patrón de referencia en la industria farmacéutica para garantizar la calidad y pureza de las preparaciones de fluconazol. Sirve como referencia para el perfil de impurezas y ayuda en el desarrollo analítico, la validación de métodos y las pruebas de estabilidad de los fármacos antifúngicos .
Síntesis de compuestos heterocíclicos
El anillo de triazol presente en This compound es un andamio versátil en la química heterocíclica. Se puede utilizar para sintetizar una amplia gama de compuestos heterocíclicos con posibles aplicaciones en química medicinal, como inhibidores de diversas enzimas o receptores .
Ciencia de los materiales
Los derivados del triazol se exploran por sus propiedades electroquímicas, que pueden utilizarse en el desarrollo de materiales electrocrómicos, dispositivos ópticos y componentes electrónicos. La capacidad de ajustar finamente las propiedades electrónicas de estos compuestos los hace adecuados para tales aplicaciones .
Estudios antimicrobianos
Se sabe que el motivo estructural del triazol imparte propiedades antimicrobianas. La investigación sobre This compound y sus derivados podría conducir al descubrimiento de nuevos agentes antimicrobianos que sean efectivos contra cepas resistentes de bacterias y hongos .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures have been studied for their inhibitory activities against various cancer cell lines .
Biochemical Pathways
Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Result of Action
Similar compounds have been shown to exhibit potent inhibitory activities against various cancer cell lines .
Análisis Bioquímico
Biochemical Properties
2-Fluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways of other compounds .
Cellular Effects
The effects of 2-Fluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of genes involved in apoptosis and cell proliferation. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-Fluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of 2-Fluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold doses beyond which the compound’s toxicity becomes apparent, affecting vital organs and systems .
Metabolic Pathways
2-Fluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of various metabolites, influencing the overall metabolic profile of the organism .
Transport and Distribution
The transport and distribution of 2-Fluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and toxicity .
Subcellular Localization
2-Fluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it exerts its biochemical effects. This localization is crucial for understanding the compound’s mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
2-fluoro-4-(1,2,4-triazol-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O/c10-9-3-8(2-1-7(9)4-14)13-6-11-5-12-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVNRSDLZVWHQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NC=N2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674296 | |
| Record name | 2-Fluoro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
433920-89-9 | |
| Record name | 2-Fluoro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1393063.png)
![3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1393064.png)

![(R)-3,3'-Bis(diphenylphosphanyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1393066.png)



![3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one](/img/structure/B1393071.png)



![1-[4-(Difluoromethoxy)-2-fluorophenyl]ethan-1-one](/img/structure/B1393077.png)

